molecular formula C9H11BrClN B15254039 3-Bromo-2-(3-chloro-2-methylpropyl)pyridine

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine

Cat. No.: B15254039
M. Wt: 248.55 g/mol
InChI Key: WRHPRFOPQVUOGG-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a 2-methylpropyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3-chloro-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-methylpropylpyridine, bromination and chlorination reactions can be carried out to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These reactions are conducted under controlled conditions to ensure high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the halogenated pyridine can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the halogenated pyridine.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Dehalogenated pyridines are formed as the primary products.

Scientific Research Applications

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-chloro-2-methylpropyl)pyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: Similar in structure but lacks the 2-methylpropyl group.

    2-Bromo-3-chloropyridine: Positional isomer with bromine and chlorine atoms at different positions.

    3-Bromo-2-methylpyridine: Lacks the chlorine atom but has a similar methyl group.

Uniqueness

3-Bromo-2-(3-chloro-2-methylpropyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a 2-methylpropyl group. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

3-bromo-2-(3-chloro-2-methylpropyl)pyridine

InChI

InChI=1S/C9H11BrClN/c1-7(6-11)5-9-8(10)3-2-4-12-9/h2-4,7H,5-6H2,1H3

InChI Key

WRHPRFOPQVUOGG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)Br)CCl

Origin of Product

United States

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